7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. The presence of both indole and quinazolinone moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole derivative: Starting from a suitable precursor, such as 2-nitrobenzaldehyde, the indole ring can be constructed through a Fischer indole synthesis.
Synthesis of the quinazolinone core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling of the indole and quinazolinone moieties: The final step involves coupling the indole derivative with the quinazolinone core, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and quinazolinone derivatives.
Medicine: Potential therapeutic applications, including as an anticancer, antiviral, or anti-inflammatory agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole and quinazolinone moieties may interact with different biological pathways, leading to a range of effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-quinazolin-4(3H)-one
- 7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-quinazolin-6(5H)-one
Uniqueness
The unique combination of the indole and quinazolinone moieties in 7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one distinguishes it from other similar compounds. This structural uniqueness may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H17F2N3O |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
7-(3,5-difluorophenyl)-2-(2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H17F2N3O/c23-16-7-14(8-17(24)11-16)15-9-19-18(21(28)10-15)12-25-22(26-19)27-6-5-13-3-1-2-4-20(13)27/h1-4,7-8,11-12,15H,5-6,9-10H2 |
InChI Key |
GSONKVCJTBVUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC(=CC(=C5)F)F |
Origin of Product |
United States |
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